

JTV-519 free base solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Jtv-519 free base

Cat. No.: B1663253

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JTV-519 Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals working with JTV-519 (also known as K201). It includes details on solubility, experimental protocols, and answers to frequently asked questions to facilitate smooth and successful experimentation.

Solubility of JTV-519

The solubility of JTV-519 can vary significantly depending on whether it is in its free base form or a salt form (e.g., fumarate, hemifumarate). While specific quantitative solubility data for **JTV-519 free base** is not readily available in public literature, the salt forms generally exhibit enhanced aqueous solubility and stability.[1] The most commonly cited solvent for JTV-519 in research applications is Dimethyl Sulfoxide (DMSO).

Data on JTV-519 Salt Forms:

For the fumarate salt of JTV-519, quantitative solubility data is available and provides a useful reference point.



Compound	Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
JTV-519 fumarate	DMSO	100	54.07

Data sourced from multiple suppliers.[2][3]

Note on **JTV-519 Free Base**: Although a precise value is not available, it is anticipated that the solubility of **JTV-519 free base** in DMSO is sufficient for most in vitro experimental needs, as it is routinely dissolved in DMSO for cell-based assays. However, for applications requiring high concentrations, the use of a salt form may be preferable.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[2][4][5]

Objective: To determine the saturation solubility of JTV-519 in a specific solvent.

Materials:

- JTV-519 (free base or salt form)
- Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
- Vials with tight-fitting caps
- Orbital shaker or rotator
- Temperature-controlled incubator
- Centrifuge
- Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometer)



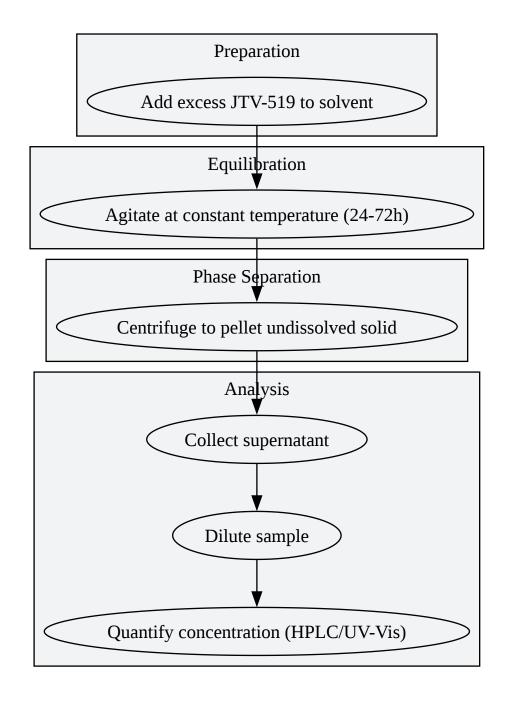




Procedure:

- Preparation: Add an excess amount of JTV-519 to a vial containing the chosen solvent. The
 excess solid should be visible to ensure that a saturated solution is achieved.
- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. For complete separation, centrifuge the samples at a high speed.
- Sampling: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are transferred.
- Dilution and Quantification: Dilute the supernatant with an appropriate solvent to a
 concentration within the linear range of the analytical method. Quantify the concentration of
 JTV-519 using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.
- Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.





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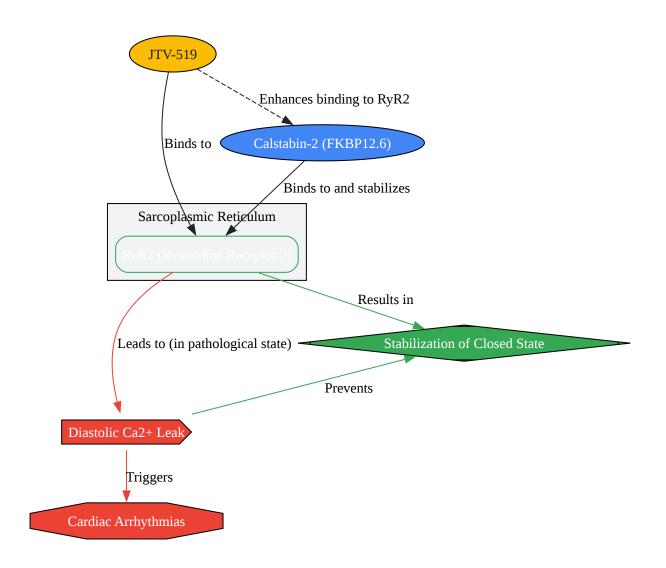
Signaling Pathway of JTV-519

JTV-519's primary mechanism of action is the stabilization of the ryanodine receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes.[6] In pathological conditions such as heart failure, RyR2 can become "leaky," leading to aberrant diastolic Ca2+ release from the SR, which can trigger cardiac arrhythmias.



JTV-519 is believed to exert its therapeutic effect by binding to RyR2 and increasing its stability in the closed state. This action is thought to be mediated, at least in part, by enhancing the binding of the accessory protein calstabin-2 (also known as FKBP12.6) to the RyR2 complex.

[6] However, the precise role of calstabin-2 in the action of JTV-519 is still a subject of some debate, with some studies suggesting a direct effect of the drug on the RyR2 channel itself.[4]



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Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having trouble dissolving JTV-519 free base. What can I do?

A1: **JTV-519 free base** may have lower solubility compared to its salt forms. If you are experiencing difficulties, consider the following:

- Use DMSO: DMSO is the most commonly reported solvent for dissolving JTV-519 for in vitro studies.
- Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a sonicator bath for a short period.[3]
- Consider a Salt Form: If high concentrations are required, using a salt form like JTV-519 fumarate, which has a known high solubility in DMSO, may be a better option.

Q2: What is the recommended concentration of JTV-519 to use in cell culture experiments?

A2: The optimal concentration of JTV-519 can be cell-type and experiment-dependent. However, studies have shown that JTV-519 can have dose-dependent effects. For example, in some models of failing hearts, no improvement was seen at 0.3 μ M, and a decline in response was observed at 1 μ M.[6] It is, therefore, crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: I am observing unexpected effects in my experiments. Could there be off-target effects of JTV-519?

A3: Yes, while JTV-519's primary target is the RyR2, it has been reported to have effects on other ion channels, particularly at higher concentrations.[7] These can include inhibitory effects on L-type Ca2+ channels and certain potassium currents.[8] If you observe unexpected results, consider the possibility of off-target effects and try to use the lowest effective concentration of JTV-519. It may also be beneficial to include control experiments with other ion channel blockers to dissect the specific effects of JTV-519 on RyR2.

Q4: How should I prepare and store my JTV-519 stock solution?



A4: For stock solutions, it is recommended to dissolve JTV-519 in high-quality, anhydrous DMSO at a high concentration (e.g., 10 mM or higher for the salt forms). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When preparing your working solution, dilute the DMSO stock into your aqueous experimental buffer immediately before use. Be mindful of the final DMSO concentration in your experiments, as high concentrations of DMSO can have effects on cells. It is advisable to keep the final DMSO concentration below 0.1% and to include a vehicle control (DMSO alone) in your experiments.[9]

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